BenchChemオンラインストアへようこそ!

maduropeptin B

Apoprotein Engineering Chromophore Stabilization Drug Delivery Vehicle

Maduropeptin B is a 32 kDa enediyne chromoprotein that offers a unique, naturally evolved scaffold for targeted delivery. Unlike kedarcidin or neocarzinostatin, its distinct DNA cleavage sites (5'-TCTT/3'-AGAA and 5'-TCTC/3'-AGAG) and non-overlapping sequence selectivity make it an essential orthogonal tool for chromatin damage mapping. Its gene cluster encodes a dedicated 6-methylsalicylic acid PKS, enabling unique combinatorial biosynthesis. With documented in vivo antitumor activity in P388 and B16 models, it serves as a validated reference for comparative pharmacology. Contact suppliers directly for custom synthesis and pricing.

Molecular Formula C3H5ClO2S
Molecular Weight 0
CAS No. 134910-72-8
Cat. No. B1180227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemaduropeptin B
CAS134910-72-8
Synonymsmaduropeptin B
Molecular FormulaC3H5ClO2S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maduropeptin B (CAS 134910-72-8): A 9-Membered Enediyne Chromoprotein for Targeted DNA Cleavage Studies


Maduropeptin B (CAS 134910-72-8) is an antitumor chromoprotein belonging to the 9-membered enediyne antibiotic class, first isolated as a metabolite of Actinomadura madurae H710-49 [1]. This holoantibiotic consists of an extremely labile enediyne-containing chromophore non-covalently embedded in an acidic 32 kDa apoprotein at a 1:1 ratio [2]. The intact chromophore is too unstable for isolation; structural characterization relies on its methanol adduct artifact [3]. Maduropeptin B demonstrates picomolar to low nanomolar cytotoxicity and induces both single- and double-strand DNA breaks with distinctive sequence selectivity [4].

Why Maduropeptin B Cannot Be Substituted by Kedarcidin, Neocarzinostatin, or C-1027 in Chromoprotein Research


Despite sharing the 9-membered enediyne core and chromoprotein architecture, the enediyne chromoproteins exhibit profound divergence in their biochemical and biophysical properties. The apoproteins differ significantly in molecular weight and amino acid composition—ranging from ~10.5 kDa for C-1027 to 32 kDa for maduropeptin B—which directly impacts chromophore stabilization, intracellular delivery, and proteolytic specificity [1]. Critically, the DNA cleavage sequence selectivity is unique to each chromoprotein complex [2]. Even among close relatives, the proteolytic activity against histones generates distinct fragment patterns, with maduropeptin B, kedarcidin, and neocarzinostatin each producing unique cleavage fingerprints [3]. Simple potency comparisons are insufficient for experimental design; the specific molecular targeting and delivery properties are non-interchangeable. The following evidence quantifies these critical differentiators.

Quantitative Evidence Differentiating Maduropeptin B from Kedarcidin, Neocarzinostatin, C-1027, and Calicheamicin


Apoprotein Molecular Weight and Composition: Maduropeptin B (32 kDa) vs. Kedarcidin (12.4 kDa) vs. Neocarzinostatin (11-12 kDa) vs. C-1027 (10.5 kDa)

The maduropeptin B apoprotein possesses a substantially larger molecular weight of approximately 32 kDa, distinguishing it from all other characterized 9-membered enediyne chromoproteins [1]. In direct comparison, kedarcidin apoprotein is 12.4 kDa (114 residues) [2], neocarzinostatin apoprotein is 11-12 kDa (109-122 residues) [3], and C-1027 apoprotein is 10.5 kDa (110 residues) [4]. This size difference corresponds to a significantly larger binding pocket and altered electrostatic surface, which are predicted to influence chromophore loading, stability, and intracellular trafficking in ways that cannot be replicated by smaller apoprotein systems.

Apoprotein Engineering Chromophore Stabilization Drug Delivery Vehicle

DNA Cleavage Sequence Specificity: Maduropeptin B (5'-TCTT/3'-AGAA; 5'-TCTC/3'-AGAG) vs. Kedarcidin vs. Neocarzinostatin

Maduropeptin B chromophore induces DNA strand scission with a discrete and reproducible sequence selectivity, targeting 5'-TCTT/3'-AGAA and 5'-TCTC/3'-AGAG sites [1]. This pattern is distinct from that of kedarcidin, which recognizes sequences in a manner more akin to calicheamicin γ1I despite sharing structural homology with neocarzinostatin [2]. Neocarzinostatin chromophore exhibits a broader preference, cleaving T or A residues within GN1N2 motifs and generating double-strand breaks predominantly at GT steps such as AGT·ACT [3]. This divergence in cleavage specificity demonstrates that the chromophore-apoprotein complex of maduropeptin B dictates a unique DNA interaction footprint not replicated by other enediyne chromoproteins.

DNA Damage Mapping Sequence-Specific Scission Minor Groove Binders

Biosynthetic Gene Cluster Architecture: Maduropeptin B Requires Two Iterative Type I PKSs, a Feature Distinct from C-1027 and Neocarzinostatin

The maduropeptin B biosynthetic gene cluster from Actinomadura madurae ATCC 39144 is distinguished by the presence of two iterative type I polyketide synthases (PKSs): the enediyne PKS and a dedicated 6-methylsalicylic acid PKS [1]. This dual-PKS architecture is a unique feature not uniformly observed in other 9-membered enediyne producers. Heterologous complementation studies confirmed that the MDP enediyne PKS could functionally replace PKS mutants in the C-1027 and neocarzinostatin pathways, establishing a unified biosynthetic paradigm but also revealing that the MDP cluster possesses additional enzymatic machinery for generating specific precursor moieties [1]. Phylogenetic analysis of enediyne PKS genes places maduropeptin within the 9-membered family, yet its cluster organization offers distinct combinatorial biosynthesis opportunities [2].

Combinatorial Biosynthesis Enediyne Engineering Polyketide Synthase

Cytotoxicity Profile: Maduropeptin B IC50 (0.007-0.16 μg/mL) vs. Kedarcidin (1 nM) vs. C-1027 (0.02-0.24 nM)

Maduropeptin B exhibits picomolar to low nanomolar cytotoxicity against B16-F10 melanoma and HCT-116 colon carcinoma cell lines, with reported IC50 values ranging from 0.007 to 0.16 μg/mL . In comparable assays, kedarcidin chromophore displays an IC50 of 1 nM against HCT116 cells [1]. C-1027 (lidamycin) demonstrates even greater potency, with IC50 values of 0.24 nM against KBv200 cells, 0.028 nM against MCF-7/ADR cells, and 0.020 nM against HepG2/mdr1 cells [2]. While direct unit conversion is required for precise comparison, maduropeptin B occupies a distinct potency window that may offer advantages in experimental systems where ultra-high potency of C-1027 is undesirable or where the specific delivery and activation profile of the 32 kDa apoprotein is required.

Cytotoxicity Screening Cancer Cell Line Panel Enediyne Potency

In Vivo Antitumor Efficacy: Maduropeptin B Significantly Prolongs Survival in P388 Leukemia and B16 Melanoma Models

Maduropeptin B has demonstrated significant prolongation of survival time in mice implanted with P388 leukemia and B16 melanoma [1]. While specific survival extension percentages are not detailed in the original isolation paper, this in vivo efficacy is a key differentiator from analogs that may show potent in vitro cytotoxicity but fail to translate to in vivo activity due to pharmacokinetic limitations or instability. Kedarcidin similarly shows potent antitumor activity against implanted P388 leukemia (3.3 μg/mL/kg) and B16 melanoma (2 μg/kg) in mice [2]. Calicheamicin γ1I also demonstrates in vivo activity against both P388 and B16 models [3]. The maduropeptin B apoprotein's larger size (32 kDa) may confer distinct pharmacokinetic properties that influence tumor accumulation and clearance relative to smaller chromoprotein systems.

In Vivo Efficacy Murine Tumor Models Survival Prolongation

Optimal Scientific and Industrial Applications for Maduropeptin B Based on Quantitative Differentiation


Engineering Next-Generation Antibody-Drug Conjugates (ADCs) with a 32 kDa Apoprotein Scaffold

The 32 kDa apoprotein of maduropeptin B offers a unique, naturally evolved scaffold for chromophore stabilization and targeted delivery [1]. Its substantially larger size relative to kedarcidin (12.4 kDa) and neocarzinostatin (11-12 kDa) apoproteins provides additional surface area for engineering tumor-targeting moieties or modulating pharmacokinetic properties. Researchers developing enediyne-based ADCs can leverage this scaffold to explore how apoprotein size influences tumor penetration, clearance, and therapeutic index [2].

Precision Mapping of DNA Damage and Sequence-Specific Scission Studies

Maduropeptin B induces DNA double-strand breaks at defined sequences (5'-TCTT/3'-AGAA and 5'-TCTC/3'-AGAG) [3] that are non-overlapping with the cleavage patterns of kedarcidin and neocarzinostatin [4]. This makes maduropeptin B an essential tool for studies requiring orthogonal or complementary DNA cleavage footprints—for example, when investigating how different enediyne warheads interrogate chromatin structure or when developing high-resolution DNA damage mapping techniques.

Combinatorial Biosynthesis Platform for Novel Enediyne Analogs

The maduropeptin B biosynthetic gene cluster encodes two iterative type I PKSs, including a dedicated 6-methylsalicylic acid PKS not present in C-1027 or neocarzinostatin clusters [5]. This genetic architecture enables unique combinatorial biosynthesis strategies. Researchers can manipulate the mdp cluster to generate hybrid enediynes with altered polyketide backbones or to produce key intermediates that are inaccessible from other enediyne pathways [6].

Preclinical Evaluation of Enediyne Chromoproteins with Validated In Vivo Efficacy

Maduropeptin B is one of a limited set of 9-membered enediyne chromoproteins with documented in vivo antitumor activity against both P388 leukemia and B16 melanoma models [7]. For laboratories transitioning from in vitro cytotoxicity screening to in vivo proof-of-concept studies, maduropeptin B provides a validated reference compound with established survival prolongation. Its distinct apoprotein size may offer differential biodistribution compared to kedarcidin, supporting comparative pharmacology studies [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for maduropeptin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.